molecular formula C7H9NO4S B2618928 Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate CAS No. 39137-34-3

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Cat. No.: B2618928
CAS No.: 39137-34-3
M. Wt: 203.21
InChI Key: GWJPDHRIVMWKOK-UHFFFAOYSA-N
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Description

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: is an organic compound with the molecular formula C7H9NO4S. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

ethyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-2-12-6(10)3-8-5(9)4-13-7(8)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJPDHRIVMWKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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